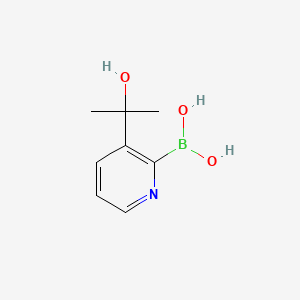

(3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to two oxygen atoms in a -OH group. They are used as reagents in organic synthesis, for example in Suzuki cross-coupling reactions . This particular compound is a key starting material for the formation of pyridyl boronic ester .

Molecular Structure Analysis

The molecular formula of “(3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid” is C8H12BNO3 . It has an average mass of 180.997 Da and a monoisotopic mass of 181.091019 Da .

Chemical Reactions Analysis

This compound is used as a reagent in Suzuki cross-coupling reactions . For example, it can be used in the synthesis of aryl- and heteroaryl-substituted 3-benzyloxyisothiazoles .

Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 401.3±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 46.5±0.4 cm3, a polar surface area of 74 Å2, and a molar volume of 147.0±5.0 cm3 .

Scientific Research Applications

Catalysis and Synthesis of Aromatic Ketones

(3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid: plays a crucial role in transition metal-catalyzed reactions. Notably, it enables the efficient synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes via direct Csp3-H oxidation. Copper catalysis facilitates this transformation under mild conditions, utilizing water as the sole oxygen source . These aromatic ketones serve as important pharmaceutical intermediates.

Anti-Fibrosis Activity

In screening experiments, certain derivatives of (3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid demonstrated superior anti-fibrosis activity compared to known compounds like Pirfenidone. These findings suggest potential therapeutic applications in fibrotic conditions .

Cascade Synthesis of Indolizines

Density functional theory calculations have shed light on the radical-mediated cascade synthesis of indolizines using pyridine-boryl radicals. This chemistry, which involves (3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid , opens up novel synthetic pathways for this class of compounds .

Future Directions

The use of boronic acids in medicinal chemistry is a fairly recent development, and most of their biological activities have been reported over the last decade . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, it is expected that the studies with boronic acids, including “(3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid”, will be extended in the future to obtain new promising drugs .

properties

IUPAC Name |

[3-(2-hydroxypropan-2-yl)pyridin-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-8(2,11)6-4-3-5-10-7(6)9(12)13/h3-5,11-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBVVCMULXYZOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=N1)C(C)(C)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694444 |

Source

|

| Record name | [3-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid | |

CAS RN |

1310384-99-6 |

Source

|

| Record name | [3-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582186.png)

![1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B582202.png)